Cyclocytidine hydrochloride; Cyclo-C

Description

Cyclocytidine hydrochloride, also known as Cyclo-C, is a synthetic nucleoside analogue. It is a prodrug of cytarabine, which is widely used in the treatment of acute myeloid leukemia. Cyclocytidine hydrochloride is known for its ability to inhibit DNA synthesis by affecting DNA polymerase activity .

Properties

Molecular Formula |

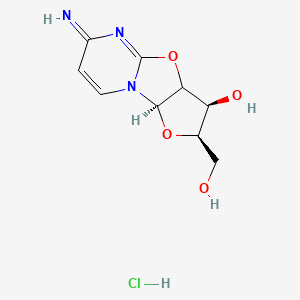

C9H12ClN3O4 |

|---|---|

Molecular Weight |

261.66 g/mol |

IUPAC Name |

(2R,4R,5S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride |

InChI |

InChI=1S/C9H11N3O4.ClH/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;/h1-2,4,6-8,10,13-14H,3H2;1H/t4-,6+,7?,8-;/m1./s1 |

InChI Key |

KZOWNALBTMILAP-XKIMMOKZSA-N |

Isomeric SMILES |

C1=CN2[C@H]3C([C@H]([C@H](O3)CO)O)OC2=NC1=N.Cl |

Canonical SMILES |

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl |

Origin of Product |

United States |

Preparation Methods

Stannylene Intermediate Formation

The foundational approach involves reacting cytidine with dibutyl tin oxide (DBTO) in methanol under reflux (5 hours), forming a 2',3'-O-dialkylstannylene cytidine intermediate. This method, patented in US5399682A, achieves a 1:1 molar ratio of cytidine to DBTO, with methanol serving as both solvent and reactant. The stannylene complex facilitates selective sulfonylation at the 3'-OH position.

Tosylation and Intramolecular Rearrangement

Subsequent treatment with tosyl chloride (TsCl) in polar solvents (e.g., isopropanol-toluene mixtures) induces 3'-O-tosylation, producing 3'-O-tosylcytidine. Intramolecular cyclization occurs via reflux (100°C) in high-boiling solvents (n-butanol, dimethylformamide), with the tin oxide acting as a transient protecting group. The hydrochloride salt forms through HCl gas treatment in ethanol, yielding Cyclo-C with 36–77.88% efficiency depending on recrystallization methods.

Ethylene Carbonate-Mediated Cyclization

Solvent-Free Cyclocondensation

WO2016110761A1 discloses a solvent-free method where cytidine reacts with 5 equivalents of ethylene carbonate at 150°C for 50 minutes. The melt-phase reaction eliminates hydroxyl protection steps, directly forming 2,2'-O-cyclocytidine through transesterification. Key advantages include:

Hydrochloride Salt Formation

The crude cyclocytidine is dissolved in water, acidified to pH 2 with HCl, and treated with activated charcoal. Sequential ethanol-water recrystallization achieves 70% yield with >99% purity, avoiding ion-exchange resins.

Sulfinyl Intermediate Route (Industrial-Scale Optimization)

Thionyl Chloride Activation

A 2016 Indian patent (US5610292) introduces a three-step protocol starting with cytidine-thionyl chloride reaction in acetonitrile (0–15°C). The 2',3'-O-sulfinylcytidine hydrochloride intermediate precipitates upon ice-water quenching, achieving 99% purity after methanol washes.

Cyclization Under Vacuum Distillation

Heating the sulfinyl intermediate in water (70–75°C) under mild vacuum (pH 3–3.5) removes sulfur dioxide gas, driving cyclization. Post-reaction acidification (HCl to pH 1.5–2.5) and dichloromethane-methanol crystallization yield Cyclo-C in 99.5% HPLC purity with 85% overall yield.

Comparative Analysis of Synthesis Methods

Critical Process Considerations

Purification Challenges

Early methods relied on Dowex-50W ion-exchange resins, introducing sodium chloride impurities requiring multiple crystallizations. Modern approaches use methanol-water antisolvent crystallization, reducing ionic contaminants to <0.1%.

Temperature Sensitivity

Cyclocytidine hydrochloride degrades above 160°C, necessitating strict control during carbonate-mediated reactions. Infrared monitoring of the 1680 cm⁻¹ (C=O stretch) ensures reaction completion without overheating.

Regulatory Compliance

The sulfinyl route’s SO₂ emissions require scrubbers to meet OSHA PEL (5 ppm), adding $2.3/kg to production costs versus $1.8/kg for tin-mediated processes.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: Cyclocytidine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its structure to yield other nucleoside analogues.

Substitution: It can undergo substitution reactions, where functional groups are replaced with others to form new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include various nucleoside analogues and derivatives that have potential therapeutic applications .

Scientific Research Applications

Key Findings:

- Inhibition of HBV DNA Synthesis : Studies have demonstrated that treatment with 20 µM cyclocytidine hydrochloride significantly reduces the production of relaxed circular DNA in HepAD38 cells, indicating its potential as an antiviral agent against HBV .

- Mechanism : The compound may exert its effects by either incorporating into the DNA strand or inhibiting the activity of HBV DNA polymerase .

Antiviral Applications

The antiviral properties of cyclocytidine hydrochloride have been extensively studied, particularly concerning its effects on hepatitis B virus replication.

Case Study: Hepatitis B Virus

- Experimental Setup : HepAD38 cells were treated with varying concentrations (5, 10, and 20 µM) of cyclocytidine hydrochloride. The levels of HBV DNA were measured using Southern blot analysis.

- Results : The treatment resulted in a dose-dependent decrease in relaxed circular DNA production without affecting non-circular DNA synthesis, suggesting a targeted action against HBV replication .

Antineoplastic Properties

In addition to its antiviral applications, cyclocytidine hydrochloride is classified as an antineoplastic agent , making it useful in cancer therapy.

Mechanism:

- Cyclocytidine hydrochloride acts as an antimetabolite that interferes with nucleic acid synthesis, which is essential for cancer cell proliferation. It has been used in combination therapies to enhance the efficacy of other chemotherapeutic agents such as adriamycin and vincristine .

Case Study: Combination Therapy

- Study Overview : Research indicated that combining cyclocytidine hydrochloride with other antitumor agents resulted in enhanced therapeutic effects against various cancers.

- Implications : This suggests that cyclocytidine hydrochloride can be effectively integrated into treatment regimens for leukemia and other malignancies, potentially improving patient outcomes .

Cytotoxicity and Safety Profile

While cyclocytidine hydrochloride shows promise in both antiviral and anticancer applications, its cytotoxicity must be carefully evaluated.

Cytotoxicity Assessment:

- MTT Assay Results : In studies involving HepAD38 cells, concentrations above 20 µM exhibited over 50% cytotoxicity after prolonged exposure (4 days). Lower concentrations (5 and 10 µM) were found to be more viable for therapeutic applications without significant cytotoxic effects .

Summary Table of Applications

| Application Type | Mechanism | Key Findings |

|---|---|---|

| Antiviral | Inhibits HBV DNA polymerase | Reduces relaxed circular DNA production; effective at 20 µM concentration |

| Antineoplastic | Interferes with nucleic acid synthesis | Enhances efficacy when combined with other chemotherapeutics |

| Cytotoxicity | Dose-dependent effects on cell viability | Concentrations above 20 µM lead to significant cytotoxicity |

Mechanism of Action

Cyclocytidine hydrochloride exerts its effects by inhibiting DNA polymerase activity, which is crucial for DNA synthesis. It is converted into cytarabine in the body, which then gets incorporated into DNA, leading to the termination of DNA chain elongation. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Cytarabine: The active form of cyclocytidine hydrochloride, used in the treatment of leukemia.

Enocitabine: Another nucleoside analogue with similar applications.

Cytarabine ocfosfate: A derivative of cytarabine with improved pharmacokinetic properties.

Uniqueness: Cyclocytidine hydrochloride is unique due to its ability to be converted into cytarabine, providing a more constant antineoplastic action. Its structural similarity to cytarabine allows it to be used effectively in the treatment of various cancers and viral infections .

Q & A

Q. What is the primary mechanism of action of Cyclocytidine hydrochloride in leukemia models?

Cyclocytidine hydrochloride inhibits RNA synthesis by targeting viral or cellular RNA polymerase activity, as demonstrated in vesicular stomatitis virus (VSV) studies. In leukemia models, this mechanism disrupts cancer cell proliferation by interfering with RNA-dependent processes. Methodologically, validate this via qRT-PCR to measure RNA levels in treated vs. untreated cells .

Q. How should researchers assess the purity and stability of Cyclocytidine hydrochloride in experimental settings?

Use high-performance liquid chromatography (HPLC) for purity analysis (>98% threshold) and nuclear magnetic resonance (NMR) for structural confirmation. For stability, store lyophilized powder at -20°C and avoid repeated freeze-thaw cycles of reconstituted solutions .

Q. What synthesis methods yield high-purity Cyclocytidine hydrochloride?

A material balance approach using methanol and t-butyl amine achieves a 70% yield (3.5 kg from 5 kg Cyclocytidine hydrochloride). Monitor reaction progress with thin-layer chromatography (TLC) and purify via charcoal filtration .

Q. What are the key physicochemical properties of Cyclocytidine hydrochloride relevant to experimental design?

Key properties include a molecular formula of C₉H₁₂ClN₃O₄, molecular weight of 261.66 g/mol, melting point of 269–270°C, and optical rotation of -21.8° (C=2 in water). These parameters inform solubility, storage, and dosing protocols .

Advanced Research Questions

Q. How can researchers design experiments to study Cyclocytidine hydrochloride’s inhibition of RNA synthesis in viral models?

Use time-course qRT-PCR to measure viral RNA levels post-treatment (e.g., VSV mRNA at 0, 6, 12, and 24 hours). Combine with plaque assays to quantify infectious viral particles, ensuring controls for binding/internalization steps (e.g., pre-treatment at 4°C vs. 37°C) .

Q. How can contradictory findings between Cyclocytidine’s antileukemic and antiviral applications be resolved?

Conduct RNA sequencing (RNA-seq) to compare Cyclocytidine’s targets in leukemia cells vs. viral replication machinery. For example, in VSV, it inhibits RNA polymerase without affecting host RNA synthesis, while in leukemia, it may target aberrant RNA splicing .

Q. What strategies optimize the synthesis of Cytarabine from Cyclocytidine hydrochloride?

Adjust molar ratios of t-butyl amine (2.19 kg per 5 kg Cyclocytidine hydrochloride) and methanol solvent (31.25 kg). Use HPLC to track intermediate formation and optimize reaction time/temperature to minimize byproducts like spent hyflow (0.5 kg) .

Q. How can Cyclocytidine hydrochloride be validated as a potential SARS-CoV-2 therapeutic?

Perform molecular docking studies (e.g., GLIDE module in Maestro) to assess binding affinity to viral proteases like NSP10/NSP16. Validate findings with in vitro plaque reduction neutralization tests (PRNT) and in vivo models measuring viral load .

Q. What experimental approaches test synergistic effects of Cyclocytidine with other antimetabolites?

Combine Cyclocytidine with DNA synthesis inhibitors (e.g., Cytarabine) in cell viability assays (MTT or ATP-based). Use Chou-Talalay synergy scoring to quantify interactions, ensuring dose-response curves cover IC₅₀ ranges .

Q. How can in vivo efficacy of Cyclocytidine hydrochloride be validated in leukemia xenografts?

Administer Cyclocytidine (e.g., 10–40 mg/kg daily) to immunodeficient mice with patient-derived xenografts. Monitor tumor volume via caliper measurements and validate RNA inhibition via RT-PCR of tumor biopsies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.